molecular formula C20H30O5 B1152203 Prostaglandin K2

Prostaglandin K2

カタログ番号: B1152203
分子量: 350.5
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Prostaglandin K2 (PGK2) is a 9,11-diketone derivative formed through the oxidation of prostaglandin E2 (PGE2) or prostaglandin D2 (PGD2) . Its molecular formula is C₂₀H₃₀O₅, with a molecular weight of 350.455 g/mol, and it is characterized by resistance to in vitro metabolism by 15-hydroxy prostaglandin dehydrogenase (15-hydroxy PGDH) . While PGK2's biological presence remains speculative, its stability under enzymatic degradation distinguishes it from other prostaglandins. PGK2 is stored at -20°C to maintain stability and is soluble in organic solvents like DMSO and ethanol .

特性

分子式

C20H30O5

分子量

350.5

同義語

PGK2

製品の起源

United States

類似化合物との比較

Comparison with Structurally Related Prostaglandins

Structural and Metabolic Differences

PGK2 shares structural similarities with PGE2 and PGD2 but differs in functional groups. The oxidation of PGE2 or PGD2 introduces a 9,11-diketone moiety in PGK2, altering its metabolic fate. For instance:

  • PGE2 and PGD2 : Both are isobaric compounds (identical molecular weight and formula) but differ in stereochemistry, leading to distinct biological activities . PGE2 is metabolized by 15-hydroxy PGDH, a key enzyme in prostaglandin catabolism, whereas PGK2 resists this degradation .
  • PGF2α : Unlike PGK2, PGF2α binds selectively to the FP receptor, influencing uterine contraction and intraocular pressure. The synthetic analog AL-8810 acts as an FP receptor antagonist, highlighting functional divergence from PGK2 .

Functional and Receptor-Based Comparisons

  • PGE2: A potent mediator of inflammation and bone resorption. Vitamin K2 (MK-7) suppresses PGE2 synthesis induced by TNFα, underscoring its role in pathological bone loss . PGK2 lacks a known role in these pathways.
  • PGD2 : Primarily involved in allergic responses and sleep regulation. Unlike PGK2, PGD2 is metabolized to active compounds like Δ¹²-prostaglandin J2, which has anti-inflammatory properties .

Data Table: Key Features of PGK2 and Related Prostaglandins

Compound Structure Formation Metabolic Features Biological Role
PGK2 9,11-diketone Oxidation of PGE2/PGD2 Resistant to 15-hydroxy PGDH Uncertain; in vitro studies only
PGE2 Cyclopentane + ketone Cyclooxygenase pathway Catabolized by 15-hydroxy PGDH Inflammation, bone resorption
PGD2 Cyclopentane + diketone Cyclooxygenase pathway Metabolized to Δ¹²-PGJ2 Allergic response, sleep regulation
PGF2α Cyclopentane + hydroxyl COX-1/COX-2 pathways FP receptor agonist Uterine contraction, ocular function

Research Findings on Functional Divergence

  • Biological Context: While PGE2 and PGD2 are linked to inflammation and immune regulation, PGK2’s lack of identified receptors or signaling pathways limits its known biological relevance .

Q & A

Q. How is Prostaglandin K2 synthesized from PGE2/PGD2 in experimental settings?

PGK2 is generated via oxidation of PGE2 or PGD2, forming a 9,11-diketone structure. Experimental protocols often involve chemical oxidation using reagents like manganese dioxide or enzymatic methods. Researchers must validate synthesis purity (>98%) via HPLC or mass spectrometry to avoid byproduct interference . Stability testing under varying pH and temperature conditions is critical, as PGK2 is resistant to 15-hydroxy PGDH metabolism in vitro but may degrade under prolonged light exposure .

Q. What methodologies are recommended for quantifying PGK2 in biological samples?

Enzyme-linked immunosorbent assay (ELISA) is widely used for quantification due to its sensitivity (detection limits ~0.1 ng/mL). For example, the General Prostaglandin H2 ELISA Kit (UNDL00065) can be adapted for PGK2 by cross-reactivity validation. Alternatively, liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides higher specificity, particularly in complex matrices like plasma or tissue homogenates. Sample preparation should include solid-phase extraction to isolate PGK2 from interfering lipids .

Q. How should experimental designs account for PGK2's stability in vitro?

PGK2 degrades rapidly under suboptimal conditions. Protocols should include:

  • Immediate snap-freezing of samples post-collection.
  • Storage at -80°C in amber vials to prevent photodegradation.
  • Use of antioxidant cocktails (e.g., indomethacin) to inhibit spontaneous oxidation during handling .

Advanced Research Questions

Q. How can researchers resolve contradictions in PGK2's reported biological activity?

Discrepancies often arise from differences in cell models or detection methods. A systematic approach includes:

  • Cross-validation using orthogonal techniques (e.g., ELISA vs. LC-MS/MS).
  • Dose-response curves across multiple concentrations (1–100 nM) to assess linearity.
  • Meta-analysis of existing data, such as the Cochrane Pregnancy and Childbirth Database framework, to identify confounding variables like co-administered prostaglandins .

Q. What advanced statistical methods are suitable for analyzing PGK2's role in multi-prostaglandin pathways?

Network meta-analysis (NMA) allows comparison of PGK2’s effects relative to other prostaglandins (e.g., PGE2, PGF2α). Key steps:

  • Aggregate data from 280+ randomized trials (as in PALM studies).
  • Use Bayesian hierarchical models to account for heterogeneity.
  • Apply bioinformatics tools (e.g., pathway enrichment analysis) to map PGK2’s interactions with cyclooxygenase-independent pathways .

Q. How can researchers investigate PGK2's putative role in non-canonical signaling pathways?

Experimental strategies include:

  • CRISPR-Cas9 knockout models of 15-hydroxy PGDH to isolate PGK2-specific effects.
  • Radiolabeled PGK2 (³H or ¹⁴C) for tracking uptake and metabolite profiling.
  • Integration with lipidomics datasets to identify co-regulated mediators (e.g., resolvins, protectins) .

Methodological Considerations

Q. What controls are essential when studying PGK2 in animal models?

  • Positive controls: Administer stable PGK2 analogs (e.g., 9,11-diketone derivatives) to confirm biological activity.
  • Negative controls: Use 15-hydroxy PGDH inhibitors to block endogenous PGK2 metabolism.
  • Dose normalization: Adjust for animal weight (e.g., 20 g mice) and calculate pharmacokinetic parameters (Cmax, AUC) .

Q. How should conflicting data on PGK2's receptor binding be addressed?

Perform competitive binding assays using:

  • Radioligands (e.g., ³H-PGE2) to test PGK2’s affinity for EP/DP receptors.
  • Computational docking simulations (e.g., AutoDock Vina) to predict interaction sites.
  • Tissue-specific receptor expression profiling via qPCR or immunohistochemistry .

Data Interpretation & Reporting

Q. What guidelines ensure reproducibility in PGK2 studies?

Follow NIH preclinical reporting standards:

  • Document batch-specific purity (>98%) and storage conditions.
  • Include detailed statistical methods (e.g., ANOVA with Tukey post-hoc tests).
  • Share raw data in repositories like Figshare or Zenodo for independent validation .

Q. How can PGK2 research inform broader prostaglandin biology?

Integrate findings with multi-omics datasets (e.g., lipidomics, transcriptomics) to map PGK2’s role in inflammation resolution or tissue repair. Use tools like STRING or KEGG to identify pathway cross-talk and prioritize translational targets .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。